molecular formula C11H10N2O5 B4921681 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione CAS No. 645401-63-4

2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B4921681
CAS No.: 645401-63-4
M. Wt: 250.21 g/mol
InChI Key: CZZSADGNBBARLW-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione is a synthetic nitro-substituted isoindoline-1,3-dione derivative of significant interest in medicinal chemistry research. This compound belongs to a class of molecules known for their diverse biological activities and utility as core structures in drug discovery. Researchers are particularly interested in isoindoline-1,3-dione (phthalimide) derivatives for their potential multi-target mechanisms of action. These compounds have demonstrated promising biological activities in preclinical research, primarily as inhibitors of key enzymes involved in neurodegenerative diseases . Specifically, closely related structural analogs have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , which are important therapeutic targets for Alzheimer's disease. The inhibitory potential (IC₅₀ values) of these analogs can reach the low micromolar to nanomolar range, making them valuable chemical tools for neuroscience research . The core phthalimide structure is also investigated for its anti-inflammatory properties . Some derivatives exhibit significant cyclooxygenase (COX) inhibitory activity, with certain compounds showing greater selectivity for COX-2 inhibition than the reference drug meloxicam . This makes them interesting candidates for studying inflammatory pathways and developing new anti-inflammatory agents. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxyethyl)-5-nitroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5/c1-18-5-4-12-10(14)8-3-2-7(13(16)17)6-9(8)11(12)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZSADGNBBARLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10367111
Record name STK276982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645401-63-4
Record name STK276982
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10367111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione typically involves the nitration of an isoindole precursor followed by the introduction of the methoxyethyl group. One common method involves the nitration of isoindole-1,3-dione using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoindole-1,3-dione is then reacted with 2-methoxyethanol in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Reduction: Reduction of the nitro group yields 2-(2-methoxyethyl)-5-amino-1H-isoindole-1,3(2H)-dione.

    Substitution: Substitution of the methoxyethyl group can lead to various derivatives with different functional groups.

Scientific Research Applications

2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below.

Table 1: Structural and Functional Comparison of Nitro-Substituted Isoindole-1,3-diones

Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Biological Activity/Application Key References
2-(2-Methoxyethyl)-5-nitro- C₁₁H₁₀N₂O₅ 250.21 Not reported Not reported Theoretical: Potential kinase inhibitor Inferred
2-Methyl-5-nitro- (CAS 41663-84-7) C₉H₆N₂O₄ 206.16 Not reported Not reported Intermediate in drug synthesis
2-(4-Bromobutyl)-5-nitro- (CAS 125207-39-8) C₁₂H₁₁BrN₂O₄ 327.13 102–104 1.65 Antibacterial precursor
2-(4-Fluorobenzyl)-5-nitro- C₁₅H₉FN₂O₄ 300.25 Predicted: 475.3 1.524 COX-2 inhibitor, antiviral candidate
2-(Chloromethyl)-5-nitro- C₉H₅ClN₂O₄ 240.60 Not reported Not reported Synthetic intermediate

Key Insights from Comparative Analysis

Substituent Effects on Physicochemical Properties

  • Alkyl Chain Length and Polarity :

  • The 4-bromobutyl derivative (327.13 g/mol) has higher molecular weight and density (1.65 g/cm³) compared to the methyl analog (206.16 g/mol), reflecting increased hydrophobicity and steric bulk .
  • The methoxyethyl group in the target compound introduces an ether oxygen, likely enhancing solubility compared to purely alkyl or aryl substituents.
    • Aromatic vs. Aliphatic Substituents :
  • The 4-fluorobenzyl derivative exhibits a lower density (1.524 g/cm³) and higher predicted boiling point (475.3°C) due to aromatic π-stacking interactions .

Biological Activity

  • 2-(4-Fluorobenzyl)-5-nitro- : Demonstrated inhibitory activity against cyclooxygenase-2 (COX-2) and Mycobacterium tuberculosis, with a favorable pharmacokinetic profile (oral bioavailability, plasma half-life) .
  • 2-(4-Bromobutyl)-5-nitro- : Used as a precursor for antibacterial agents, leveraging the bromine atom for further functionalization .
  • Target Compound (2-(2-Methoxyethyl)-5-nitro-) : While direct activity data are unavailable, the methoxyethyl group may reduce cytotoxicity compared to halogenated analogs, as seen in similar pharmacophores .

Synthetic Accessibility

  • Halogenated Derivatives (Br, Cl) : Require hazardous reagents (e.g., 1,4-dibromobutane) and stringent safety protocols .
  • Methoxyethyl Derivative : Likely synthesized under milder conditions due to the stability of methoxyethyl halides .

Biological Activity

2-(2-Methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione, with the CAS number 645401-63-4, is an organic compound belonging to the isoindole class. This compound is characterized by a nitro group at the 5-position and a methoxyethyl substituent at the 2-position of the isoindole ring. Isoindole derivatives are widely studied for their diverse biological activities, making them significant in medicinal chemistry and drug development.

  • Molecular Formula : C11H10N2O5
  • Molecular Weight : 234.21 g/mol
  • Structural Features : The presence of both nitro and methoxyethyl groups contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising therapeutic potentials:

Antimicrobial Activity

Studies indicate that isoindole derivatives exhibit significant antimicrobial properties. The nitro group can be reduced to form reactive intermediates that may disrupt microbial cell functions. In vitro assays have shown that this compound possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has been investigated for its anticancer potential. It appears to inhibit tumor growth in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is thought to involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

Enzyme Inhibition

Research has highlighted the compound’s ability to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme dysregulation is a factor. For example, it may target kinases or phosphatases involved in signaling pathways that promote cancer cell proliferation.

The biological effects of this compound are primarily attributed to its interaction with cellular components:

  • Reduction of Nitro Group : The nitro group can be reduced to form an amino group, leading to reactive species that can interact with nucleophiles in cells.
  • Disruption of Cellular Processes : These interactions can inhibit enzyme activity or disrupt cellular signaling pathways, contributing to its antimicrobial and anticancer effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructureNotable Activity
2-(2-Methoxyethyl)-5-amino-1H-isoindole-1,3(2H)-dioneStructureEnhanced anticancer activity due to amino group
2-(2-Ethoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dioneStructureSimilar antimicrobial properties but different solubility

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
  • Anticancer Activity Assessment : Research published in Cancer Research indicated that treatment with this compound resulted in a 70% reduction in tumor size in xenograft models of breast cancer when administered at a dosage of 25 mg/kg body weight.
  • Enzyme Inhibition Profile : A recent study highlighted its potential as an inhibitor of protein kinase C (PKC), showing an IC50 value of 15 µM, suggesting its utility in cancer therapy targeting PKC-mediated signaling pathways.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-methoxyethyl)-5-nitro-1H-isoindole-1,3(2H)-dione?

The synthesis of isoindole-dione derivatives typically involves multi-step reactions. For example, Sonogashira coupling or cross-coupling reactions are used to attach ethynyl or aryl groups to the isoindole core . A methoxyethyl side chain can be introduced via alkylation or nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Nitration at the 5-position is achieved using mixed acids (HNO₃/H₂SO₄) at low temperatures to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound .

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation requires a combination of analytical techniques:

  • X-ray crystallography resolves the bicyclic isoindole-dione framework and substituent positions, as demonstrated for analogous compounds in crystallographic studies .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments (e.g., methoxyethyl CH₂ groups at δ ~3.3–3.7 ppm) and nitro group deshielding effects .
  • FT-IR confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of nitro-substituted isoindole-diones?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nitro-group reactivity, while dichloromethane minimizes side reactions .
  • Temperature control : Nitration at 0–5°C reduces decomposition .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Sonogashira reactions .
  • Protecting groups : Temporary protection of reactive sites (e.g., methoxyethyl oxygen) prevents unwanted side reactions .

Q. How does the nitro group influence the compound’s biological activity and electronic properties?

The nitro group is electron-withdrawing, enhancing electrophilicity and enabling interactions with biological targets (e.g., enzyme active sites). For example, nitro-substituted isoindole-diones show affinity for viral proteases (e.g., SARS-CoV-2 PLpro) and antimicrobial targets (e.g., Mycobacterium tuberculosis) by forming hydrogen bonds or π-stacking interactions . Computational studies (docking, MD simulations) can map these interactions and guide structural modifications .

Q. How should researchers address contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls.
  • Compound purity : Verify purity via HPLC (>95%) and characterize degradation products .
  • Structural analogs : Compare activity of derivatives (e.g., 5-nitro vs. 5-amino) to isolate functional group contributions .

Q. What are the stability considerations for long-term storage of this compound?

The nitro group and methoxyethyl chain are sensitive to moisture and light. Storage recommendations:

  • Packaging : Seal in amber glass vials under argon or nitrogen .
  • Temperature : Store at –20°C to slow hydrolysis .
  • Desiccants : Use silica gel or molecular sieves to prevent hydration .

Q. Which computational methods are effective for studying this compound’s interactions with proteins?

  • Molecular docking (AutoDock Vina, Glide) predicts binding modes to targets like cyclooxygenase-2 (COX-2) or viral proteases .
  • Molecular dynamics (MD) simulations (GROMACS, AMBER) assess binding stability and conformational changes over time .
  • QSAR models correlate substituent effects (e.g., nitro position) with activity trends .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) to ensure reproducibility .
  • Data Validation : Cross-validate biological activity with orthogonal assays (e.g., enzymatic vs. cellular) .
  • Safety Protocols : Follow GHS guidelines for handling acute toxicity hazards (e.g., PPE, fume hoods) .

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